molecular formula C12H22N2O2 B1437375 Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1019008-21-9

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B1437375
CAS No.: 1019008-21-9
M. Wt: 226.32 g/mol
InChI Key: YQSWCTNNHKPDNK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H22N2O2. It features a cyclic amine (azetidine) linked to another cyclic amine (pyrrolidine) through a central carbon atom. The compound also contains a carboxylate group derived from tert-butyl alcohol

Scientific Research Applications

Safety and Hazards

The safety information for Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound has a signal word of “Warning” and the hazard statements include H302, H315, H319, H335 .

Preparation Methods

The synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with pyrrolidine under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The unique combination of azetidine and pyrrolidine rings in this compound sets it apart from these similar compounds, providing distinct properties and applications.

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSWCTNNHKPDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654749
Record name tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019008-21-9
Record name tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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